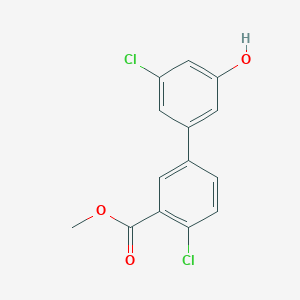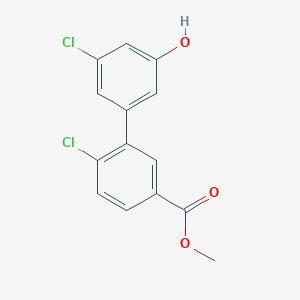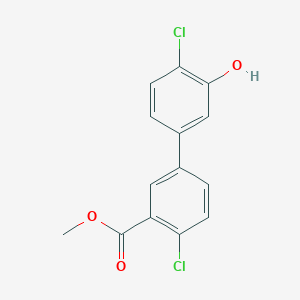
3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-Cl-4-Cl-3-OMe-CPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents. It has a molecular weight of 308.5 g/mol and a melting point of 95-98 °C. 3-Cl-4-Cl-3-OMe-CPP is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of new materials and in the study of biochemical and physiological processes.
Wirkmechanismus
3-Cl-4-Cl-3-OMe-CPP is a phenolic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. Its mechanism of action is based on the formation of reactive intermediates, such as aryl chlorides, aryl bromides, and aryl iodides. These intermediates can then be used in a variety of reactions, such as amination, alkylation, and oxidation.
Biochemical and Physiological Effects
3-Cl-4-Cl-3-OMe-CPP has been used in the study of enzyme inhibitors, receptor antagonists, and other bioactive compounds. It has also been used in the development of new materials and in the study of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, and to bind to certain receptors in the body. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cl-4-Cl-3-OMe-CPP in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. It is also relatively easy to synthesize and is relatively inexpensive. However, it is flammable and should be handled with caution. It should also be stored in a cool, dry place and away from heat and light.
Zukünftige Richtungen
The use of 3-Cl-4-Cl-3-OMe-CPP in scientific research has a number of potential future directions. It could be used to develop new pharmaceuticals, agrochemicals, and natural products. It could also be used to study the mechanism of action of various enzymes and receptors. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new materials and to study the effects of various environmental factors on biochemical processes.
Synthesemethoden
3-Cl-4-Cl-3-OMe-CPP can be synthesized from the reaction of 4-chloro-3-methoxycarbonylphenol and thionyl chloride. The reaction is carried out in a two-step process. In the first step, the 4-chloro-3-methoxycarbonylphenol is reacted with thionyl chloride in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere and is heated to a temperature of 80-90 °C. In the second step, the resulting chloromethoxychloride is treated with 3-chlorophenol in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C. The product is then purified by recrystallization and further purified by chromatography.
Wissenschaftliche Forschungsanwendungen
3-Cl-4-Cl-3-OMe-CPP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of new materials and in the study of biochemical and physiological processes. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the study of enzyme inhibitors, receptor antagonists, and other bioactive compounds. It has also been used in the development of new materials and in the study of biochemical and physiological processes.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDMQCBGAUVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686178 | |
| Record name | Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261961-47-0 | |
| Record name | Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





